
3-Chloro-4,4,4-trideuterio-3-(trideuteriomethyl)but-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4,4,4-trideuterio-3-(trideuteriomethyl)but-1-yne is a deuterated alkyne compound. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is particularly interesting due to its unique structure, which includes a chlorine atom and multiple deuterium atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,4,4-trideuterio-3-(trideuteriomethyl)but-1-yne typically involves the deuteration of a precursor molecule. One common method is the deuteration of 3-chloro-3-(methyl-d3)-1-butyne-4,4,4-d3. This process can be achieved using deuterium gas (D2) in the presence of a suitable catalyst under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment to handle deuterium gas safely. The reaction conditions must be carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4,4,4-trideuterio-3-(trideuteriomethyl)but-1-yne can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Addition Reactions: The triple bond in the alkyne can participate in addition reactions with halogens, hydrogen, and other reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Addition Reactions: Halogens (e.g., Br2, Cl2) and hydrogen gas (H2) in the presence of a catalyst (e.g., Pd/C) are common.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing chlorine with an alkyl group.
Addition: Formation of dihalides or hydrogenated products.
Oxidation and Reduction: Formation of alcohols, ketones, or alkanes.
Applications De Recherche Scientifique
3-Chloro-4,4,4-trideuterio-3-(trideuteriomethyl)but-1-yne has several applications in scientific research:
Chemistry: Used as a labeled compound in reaction mechanism studies to trace the pathway of reactions.
Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to deuterium incorporation.
Mécanisme D'action
The mechanism of action of 3-Chloro-4,4,4-trideuterio-3-(trideuteriomethyl)but-1-yne involves its interaction with various molecular targets. The presence of deuterium can alter the bond strength and reaction kinetics, leading to different pathways compared to non-deuterated analogs. The compound can participate in various chemical reactions, influencing the overall reaction mechanism and outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-3-(methyl-d3)-1-butyne-4,4,4-d3: A closely related compound with similar deuterium labeling.
3-Chloro-1-butyne: A non-deuterated analog with similar structural features but different physical and chemical properties.
Uniqueness
The uniqueness of 3-Chloro-4,4,4-trideuterio-3-(trideuteriomethyl)but-1-yne lies in its multiple deuterium atoms, which provide distinct advantages in research and industrial applications. The incorporation of deuterium can lead to enhanced stability, altered reaction kinetics, and improved properties in various applications.
Propriétés
Formule moléculaire |
C5H7Cl |
|---|---|
Poids moléculaire |
108.60 g/mol |
Nom IUPAC |
3-chloro-4,4,4-trideuterio-3-(trideuteriomethyl)but-1-yne |
InChI |
InChI=1S/C5H7Cl/c1-4-5(2,3)6/h1H,2-3H3/i2D3,3D3 |
Clé InChI |
QSILYWCNPOLKPN-XERRXZQWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C#C)(C([2H])([2H])[2H])Cl |
SMILES canonique |
CC(C)(C#C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


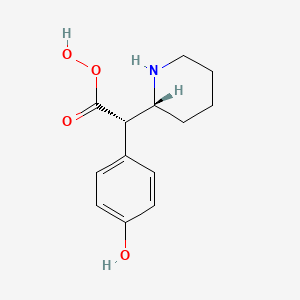
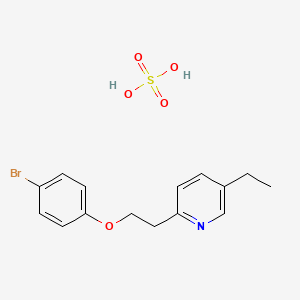
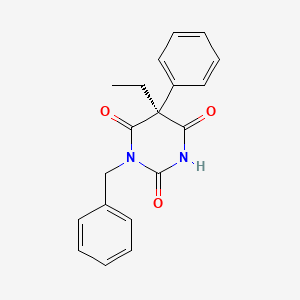
![4-[4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-N,N-diethylaniline](/img/structure/B13405969.png)
![Ethanone, 1-[4-(diethylamino)phenyl]-2-phenyl-](/img/structure/B13405976.png)
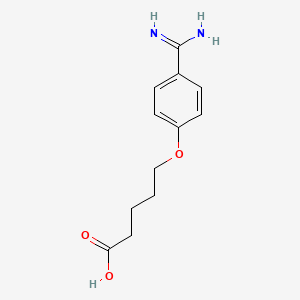


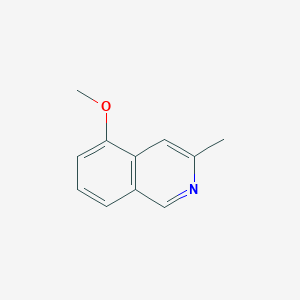


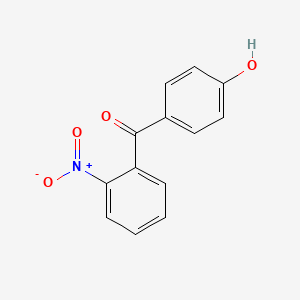
![2-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B13406029.png)
![N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide](/img/structure/B13406043.png)
